molecular formula C13H16FNO4S B1634154 Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 349624-64-2

Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B1634154
CAS RN: 349624-64-2
M. Wt: 301.34 g/mol
InChI Key: JTBNATIWROQSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate” is a chemical compound with the molecular formula C₁₃H₁₆FNO₄S . It has a molecular weight of 301.34 g/mol . This compound is used for proteomics research .


Physical And Chemical Properties Analysis

“Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate” is a solid compound with a melting point of 90-91°C . It has a molecular weight of 301.34 g/mol .

Safety and Hazards

“Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate” is classified as an irritant . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBNATIWROQSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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